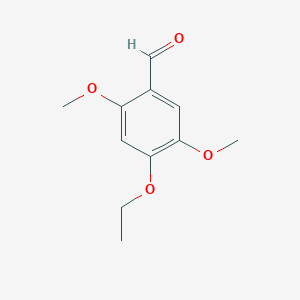

4-Ethoxy-2,5-dimethoxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-2,5-dimethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-4-15-11-6-9(13-2)8(7-12)5-10(11)14-3/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZUGOINZCGXCNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)OC)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Ethoxy 2,5 Dimethoxybenzaldehyde

Precursor Chemistry and Starting Materials for Aromatic Ring Functionalization

The synthesis typically commences with commercially available and relatively inexpensive starting materials. Hydroquinone (B1673460) is a common precursor, which can undergo sequential or simultaneous alkylation to introduce the methoxy (B1213986) and ethoxy groups. eastman.com Alternatively, 1,4-dimethoxybenzene (B90301) can be used as a starting material, with subsequent functionalization to introduce the ethoxy and formyl groups. nih.govresearchgate.net The reactivity of the aromatic ring is significantly influenced by the existing substituents. The presence of electron-donating alkoxy groups activates the ring towards electrophilic aromatic substitution, facilitating the introduction of the formyl group. nptel.ac.inyoutube.com

Another approach involves starting with a phenol (B47542) derivative that already contains some of the required alkoxy groups. youtube.comkhanacademy.org For instance, 4-methoxyphenol (B1676288) can be a viable starting material. scribd.comcqu.edu.cn The synthesis of 2,5-dimethoxybenzaldehyde (B135726) often starts from 4-methoxyphenol, which is first formylated and then methylated. cqu.edu.cnchemicalbook.comchemicalbook.com This highlights the importance of selecting the appropriate precursor to streamline the synthetic route.

Formylation Techniques for Benzaldehyde (B42025) Derivatives

The introduction of the formyl group onto the aromatic ring is a pivotal step in the synthesis of 4-ethoxy-2,5-dimethoxybenzaldehyde. Several formylation methods are available, each with its own advantages and limitations. wikipedia.org

Electrophilic Aromatic Formylation Strategies

Electrophilic aromatic formylation involves the reaction of an electron-rich aromatic compound with a formylating agent in the presence of a catalyst. purechemistry.org The Gattermann-Koch reaction, which uses carbon monoxide and hydrochloric acid, and the Gattermann reaction, which employs hydrogen cyanide, are classic examples, though they often require harsh conditions. wikipedia.orggoogle.com A more common and milder method is the Rieche formylation, which utilizes dichloromethyl methyl ether as the formylating agent with a Lewis acid catalyst like titanium tetrachloride or tin tetrachloride. commonorganicchemistry.comnih.govmdma.ch The regioselectivity of these reactions is directed by the existing substituents on the aromatic ring. nih.govnih.gov For substrates like 1-ethoxy-2,5-dimethoxybenzene, the formylation is expected to occur at the position para to the ethoxy group and ortho to a methoxy group, which is the desired position for the target molecule.

Vilsmeier-Haack and Duff Reaction Adaptations for Substituted Benzaldehydes

The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic compounds. organic-chemistry.orgnrochemistry.comchemistrysteps.comwikipedia.org It employs a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org This method is generally effective for activated aromatic rings, such as those bearing multiple alkoxy groups. nptel.ac.in However, the reactivity of highly substituted benzenes like 1,4-dialkoxybenzenes can sometimes be lower than expected, potentially leading to low yields. sciencemadness.org

The Duff reaction offers an alternative route for the formylation of phenols or other highly activated aromatic rings using hexamethylenetetramine (hexamine) as the formyl source in an acidic medium. wikipedia.orgdbpedia.orgchemeurope.com This reaction typically directs formylation to the ortho position of a hydroxyl group. wikipedia.orgecu.edu While generally less efficient, modifications to the Duff reaction have been explored to improve yields. ecu.eduacs.org For precursors that are phenols, the Duff reaction can be a viable, albeit sometimes low-yielding, option. dbpedia.org

Alternative Formylation Methods (e.g., DeLePine formylation)

The Sommelet reaction, which is related to the Delépine reaction, can convert benzylic halides to aldehydes using hexamine. wikipedia.org While the primary application of the Delépine reaction is the synthesis of primary amines from alkyl halides, under certain conditions, it can lead to the formation of aldehydes. wikipedia.orgorganic-chemistry.org This method, however, is less commonly employed for the direct formylation of aromatic rings compared to the Vilsmeier-Haack or Rieche reactions. Other novel formylation techniques, including asymmetric formylation, are also being explored, though their application to this specific synthesis is not yet widespread. nih.gov

Ethoxylation and Methoxylation Reactions

The introduction of the ethoxy and methoxy groups onto the aromatic ring is typically achieved through Williamson ether synthesis. This involves the reaction of a phenoxide ion with an alkylating agent, such as an alkyl halide or a dialkyl sulfate (B86663). For the synthesis of this compound, a common route involves the methylation and ethoxylation of a suitably substituted phenol or hydroquinone derivative. eastman.com

For example, starting with 2-hydroxy-5-methoxybenzaldehyde, the ethoxy group can be introduced by reaction with an ethylating agent like diethyl sulfate or ethyl iodide in the presence of a base such as potassium carbonate. scribd.comchemicalbook.com Similarly, methoxy groups can be introduced by reacting a hydroxyl group with a methylating agent like dimethyl sulfate or methyl iodide. sciencemadness.org The choice of base and solvent is crucial for the efficiency of these alkylation reactions. Catechol, a 1,2-dihydroxybenzene, and its derivatives can also serve as starting points, undergoing selective methylation and ethoxylation. acs.orgwikipedia.org

Sequential Functionalization Approaches

Given the challenges with regioselectivity, a sequential approach is the most logical pathway to synthesize this compound. This involves a multi-step process starting from a simpler, commercially available precursor. A plausible and efficient sequence is as follows:

Formylation of a Phenolic Precursor: The synthesis would likely begin with 2,5-dimethoxyphenol . This compound can be formylated to introduce the aldehyde group. The Reimer-Tiemann reaction, which uses chloroform (B151607) and a strong base, is a classic method for the ortho-formylation of phenols. chemicalbook.com In the case of 2,5-dimethoxyphenol, the hydroxyl group would direct the formylation to the 4-position, yielding the key intermediate, 2,5-dimethoxy-4-hydroxybenzaldehyde .

Etherification: As described in section 2.4.1, the resulting 2,5-dimethoxy-4-hydroxybenzaldehyde is then subjected to Williamson ether synthesis. Reaction with an ethyl halide (e.g., ethyl iodide) in the presence of a base like potassium carbonate affords the final product, this compound. prepchem.comchemicalbook.com

This stepwise strategy ensures that each functional group is installed in a controlled manner, avoiding the formation of unwanted regioisomers and simplifying purification. The synthesis of the related 2,5-dimethoxybenzaldehyde often follows a similar logic, starting from 4-methoxyphenol, which is first formylated and then methylated. chemicalbook.com

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound focuses on reducing waste, minimizing hazardous solvent use, and improving energy efficiency.

A significant green improvement to the Williamson ether synthesis is the reduction or elimination of traditional organic solvents.

Solvent-Free Synthesis: Research has demonstrated that the etherification of phenols can be conducted under solvent-free conditions. In one approach, the phenol and an anhydrous base (like Na₂CO₃) are heated together, and a phase-transfer catalyst such as PEG400 is added along with the alkylating agent. This method results in high yields (often above 86%) and simplifies the workup procedure, as the bulk solvent removal step is eliminated. tandfonline.comtandfonline.com

Aqueous Media: Another sustainable approach involves using water as the reaction solvent. While the organic reactants are typically insoluble in water, the use of surfactants can create micelles. These micelles act as microreactors, concentrating the phenoxide and alkyl halide at the interface, thereby facilitating the reaction in an environmentally benign bulk solvent. researchgate.net

Catalysis is a cornerstone of green chemistry, aiming to use small amounts of a substance to accelerate a reaction, which can then be recovered and reused.

Recyclable Phase-Transfer Catalysts: Polyethylene (B3416737) glycols (PEGs) are advantageous not only for enabling solvent-free conditions but also because they are low-cost, stable, and potentially recyclable. tandfonline.com Their low toxicity compared to other organic solvents makes them a greener choice.

High-Efficiency Catalysts: The goal is to maximize catalytic activity to minimize the amount of catalyst needed. For instance, using a highly efficient quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) iodide at very low loadings (e.g., 0.25 mol%) makes the process more economical and reduces waste associated with the catalyst itself. phasetransfercatalysis.com

Acid Catalysis for O-Alkylation: While the Williamson synthesis is dominant, alternative green methods for O-alkylation exist. The use of recyclable Brønsted or Lewis acids to catalyze the reaction between phenols and alcohols produces only water as a byproduct, representing a highly atom-economical and environmentally friendly pathway, though this is less common for producing specific substituted benzaldehydes. rsc.org

By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, safer, and more sustainable.

Energy-Efficient Synthesis Techniques (e.g., Microwave, Ultrasound)

There is currently no available research data in the scientific literature detailing the use of microwave or ultrasound-assisted techniques for the synthesis of this compound.

Spectroscopic and Structural Characterization of 4 Ethoxy 2,5 Dimethoxybenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of an organic molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Analysis of Proton Environments and Coupling Patterns

In the ¹H NMR spectrum of 4-ethoxy-2,5-dimethoxybenzaldehyde, each unique proton or group of equivalent protons generates a distinct signal. The chemical shift (δ) of each signal is indicative of the electronic environment of the proton. Electron-withdrawing groups, such as the aldehyde and alkoxy groups, tend to deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield).

Based on the structure of this compound, the following proton signals are predicted:

Aldehyde Proton (-CHO): The proton of the aldehyde group is highly deshielded due to the electronegativity of the adjacent oxygen atom and the anisotropic effect of the carbonyl group. This signal is expected to be a singlet and appear significantly downfield, typically in the range of δ 9.8-10.5 ppm. cdnsciencepub.com

Aromatic Protons (Ar-H): The benzene (B151609) ring has two protons. Due to the substitution pattern, these protons are in different chemical environments and are expected to appear as two distinct singlets. Their chemical shifts will be influenced by the electronic effects of the three alkoxy substituents.

Ethoxy Group (-OCH₂CH₃): The ethoxy group will exhibit a characteristic ethyl pattern. The methylene (B1212753) protons (-OCH₂-) are adjacent to an oxygen atom and will be deshielded, appearing as a quartet. The methyl protons (-CH₃) will be further from the oxygen and thus more shielded, appearing as a triplet.

Methoxy (B1213986) Groups (-OCH₃): There are two methoxy groups at positions 2 and 5. These are expected to appear as two distinct singlets, with their chemical shifts influenced by their position on the aromatic ring. Aromatic methoxy groups typically resonate around δ 3.8-4.0 ppm.

The coupling between adjacent non-equivalent protons (spin-spin coupling) provides valuable information about the connectivity of the molecule. The multiplicity of a signal (e.g., singlet, doublet, triplet, quartet) is described by the n+1 rule, where n is the number of adjacent equivalent protons.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

| -CHO | 9.8-10.5 | Singlet (s) | N/A |

| Ar-H | 6.5-7.5 | Singlet (s) | N/A |

| Ar-H | 6.5-7.5 | Singlet (s) | N/A |

| -OCH₂CH₃ | ~4.1 | Quartet (q) | ~7.0 |

| -OCH₃ | ~3.9 | Singlet (s) | N/A |

| -OCH₃ | ~3.8 | Singlet (s) | N/A |

| -OCH₂CH₃ | ~1.4 | Triplet (t) | ~7.0 |

¹³C NMR Analysis of Carbon Framework

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in ¹³C NMR are influenced by the hybridization and electronic environment of the carbon atoms.

For this compound, the following signals are anticipated:

Carbonyl Carbon (-CHO): The carbon of the aldehyde group is highly deshielded and will appear at the downfield end of the spectrum, typically in the range of δ 190-200 ppm. researchgate.net

Aromatic Carbons (Ar-C): The six carbons of the benzene ring will give six distinct signals. The carbons bearing the alkoxy groups will be significantly shifted downfield due to the deshielding effect of the attached oxygen atoms. The chemical shifts of the other aromatic carbons will also be influenced by the positions of the substituents. nih.gov

Ethoxy Group Carbons (-OCH₂CH₃): The methylene carbon (-OCH₂-) will be more deshielded than the methyl carbon (-CH₃) due to its proximity to the oxygen atom. Aromatic methoxy carbons typically appear in the range of δ 55-65 ppm. nih.gov

Methoxy Group Carbons (-OCH₃): The two methoxy carbons will appear as distinct signals in a similar region to the ethoxy methylene carbon.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CHO | 190-200 |

| Ar-C (quaternary) | 145-160 |

| Ar-C (quaternary) | 145-160 |

| Ar-C (quaternary) | 145-160 |

| Ar-C (quaternary) | 115-130 |

| Ar-CH | 100-115 |

| Ar-CH | 100-115 |

| -OCH₂CH₃ | 60-70 |

| -OCH₃ | 55-65 |

| -OCH₃ | 55-65 |

| -OCH₂CH₃ | 14-16 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Assignment

To definitively assign the proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, a cross-peak would be observed between the methylene quartet and the methyl triplet of the ethoxy group, confirming their connectivity. youtube.comresearchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It would be used to definitively assign which proton signal corresponds to which carbon signal for all the C-H bonds in the molecule (the two aromatic C-H, the ethoxy -CH₂- and -CH₃, and the two methoxy -CH₃).

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry can measure the mass of an ion with very high accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula of a compound. For this compound, the molecular formula is C₁₁H₁₄O₄. The expected exact mass can be calculated using the masses of the most abundant isotopes of each element. This high-precision measurement is crucial for confirming the elemental composition of the molecule.

Tandem Mass Spectrometry (MS/MS) for Structural Information

In tandem mass spectrometry (MS/MS), ions of a specific m/z (the parent or precursor ion) are selected and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. This provides detailed information about the structure of the parent ion.

For this compound, the molecular ion [M]⁺• would be expected. Common fragmentation pathways for alkoxy-substituted benzaldehydes include:

Loss of a hydrogen radical (-H•): This would result in an [M-1]⁺ ion, which is often a stable acylium ion. docbrown.infomiamioh.edu

Loss of the formyl radical (-CHO•): This would lead to an [M-29]⁺ ion. miamioh.edulibretexts.org

Loss of an ethyl radical (-CH₂CH₃•) from the ethoxy group: This would produce an [M-29]⁺ ion.

Loss of a methyl radical (-CH₃•) from a methoxy group: This would result in an [M-15]⁺ ion.

Cleavage of the ether bonds: This can lead to various fragment ions corresponding to the loss of the alkoxy groups.

The analysis of these fragmentation patterns allows for the confirmation of the presence and location of the different functional groups on the aromatic ring.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

No experimental or theoretical IR spectra for this compound were found in the conducted search. Analysis of related compounds, such as 4-ethoxybenzaldehyde (B43997) and various dimethoxybenzaldehyde isomers, shows characteristic peaks for the aldehyde C=O stretch, aromatic C-H stretches, and C-O ether linkages. However, without specific data for the target compound, a detailed assignment of its vibrational modes is not possible.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Similarly, no UV-Vis absorption spectra for this compound have been documented in the searched literature. The electronic transitions, which are influenced by the chromophoric system of the substituted benzene ring, cannot be determined. The position of the ethoxy and methoxy groups relative to the aldehyde function would uniquely affect the λmax values, but this information is currently unavailable.

X-ray Crystallography for Solid-State Structure Determination

The search for crystallographic data, including crystal packing diagrams, intermolecular interaction analyses, and conformational details in the solid state, yielded no results for this compound. While crystal structures for isomers like 2,5-dimethoxybenzaldehyde (B135726) are known, this information cannot be used to infer the solid-state structure of the title compound.

Due to the absence of specific scientific research and data on this compound in the public domain, a detailed article on its spectroscopic and structural characterization as per the requested outline cannot be generated at this time. Further empirical research would be required to determine the properties outlined.

Reactivity and Chemical Transformations of 4 Ethoxy 2,5 Dimethoxybenzaldehyde

Reactions of the Aldehyde Moiety

The aldehyde group (-CHO) is characterized by an electrophilic carbonyl carbon, making it a prime target for nucleophiles. Its reactivity is influenced by the electronic effects of the substituents on the aromatic ring.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol. libretexts.orglibretexts.org Aromatic aldehydes, such as benzaldehyde (B42025) derivatives, are generally less reactive than their aliphatic counterparts because the electron-donating resonance effect of the aromatic ring reduces the electrophilicity of the carbonyl carbon. libretexts.orgpressbooks.pub However, the aldehyde group in 4-ethoxy-2,5-dimethoxybenzaldehyde remains susceptible to a wide range of nucleophilic attacks.

Common nucleophilic addition reactions include the formation of cyanohydrins with cyanide ions and the production of secondary alcohols via Grignard reactions. pressbooks.pubrsc.org The reaction is often catalyzed by acid or base. Basic catalysis enhances the nucleophilicity of the attacking species, while acid catalysis increases the electrophilicity of the carbonyl carbon by protonating the carbonyl oxygen. rsc.org For nitrogen nucleophiles, the reaction pH is critical and is often optimal around pH 4-5 to ensure the nucleophile is largely deprotonated while still allowing for some protonation of the carbonyl group. rsc.org

A key example of a nucleophilic addition is the formation of acetals, which are often used as protecting groups for aldehydes during other chemical transformations. For instance, the related compound 4-ethoxy-3-methoxybenzaldehyde (B93258) reacts with ethylene (B1197577) glycol in the presence of an acid catalyst like p-toluenesulfonic acid to form the corresponding ethylene acetal.

Oxidation Reactions and Kinetics

The aldehyde group can be readily oxidized to a carboxylic acid. The oxidation of benzaldehydes can proceed through various mechanisms, and the reaction kinetics are sensitive to catalysts, inhibitors, and reaction conditions. The uncatalyzed aerobic oxidation of benzaldehyde in solution can be a complex process, sometimes exhibiting self-inhibition rather than autocatalysis. royalsocietypublishing.org The initial rate of uncatalyzed oxidation in benzene (B151609) has been shown to depend on both the aldehyde and oxygen concentrations. royalsocietypublishing.org

The oxidation can be catalyzed by various reagents. The base-catalyzed oxidation of benzaldehyde by potassium permanganate (B83412) (KMnO₄) has been studied in detail, with the reaction rate showing a first-order dependence on the concentrations of both the aldehyde and permanganate. acs.org The kinetics can also have a complex dependence on the hydroxide (B78521) ion concentration. acs.org The effect of substituents on the benzene ring is significant, with a Hammett plot for the permanganate oxidation yielding a positive ρ value, indicating that electron-withdrawing groups accelerate the reaction by stabilizing the developing negative charge in the transition state. acs.org

Conversely, when using certain chromium(VI) reagents like benzyltrimethylammonium (B79724) fluorochromate (BTMAFC), studies on substituted benzaldehydes have shown that electron-donating groups like methoxy (B1213986) (-OCH₃) decrease the reaction rate, resulting in a positive ρ value in the Hammett plot. sphinxsai.com This suggests the development of a positive charge in the transition state. The reaction is typically first-order with respect to the oxidant, the aldehyde, and H⁺ ions, with the product being the corresponding benzoic acid. sphinxsai.com

Reduction Reactions

The aldehyde group of this compound can be reduced to a primary alcohol (a benzyl (B1604629) alcohol derivative) or fully reduced to a methyl group (a toluene (B28343) derivative).

For reduction to the corresponding alcohol, common laboratory reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). For example, the aldehyde group of a nitrostyrene (B7858105) precursor derived from 2,5-dimethoxybenzaldehyde (B135726) can be reduced. reddit.com Similarly, iron complexes in the presence of a hydride donor like sodium formate (B1220265) have been used for the efficient reduction of substituted benzaldehydes, such as 4-methoxybenzaldehyde, to their corresponding alcohols in aqueous media. researchgate.net

For the complete reduction of the aldehyde to a methyl group, harsher conditions are typically required. The Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures) are classic methods. A modified Clemmensen reduction has been suggested for converting 2,5-dimethoxybenzaldehyde into the corresponding toluene derivative. sciencemadness.org Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) is another potent reducing agent capable of this transformation. sciencemadness.org

Condensation Reactions (e.g., Aldol (B89426), Knoevenagel, Schiff Base Formation)

Condensation reactions are crucial for C-C and C-N bond formation, where the aldehyde acts as the electrophile.

Aldol and Henry Condensations: In the aldol condensation, an enolate ion adds to the aldehyde. A mixed aldol condensation between 2,5-dimethoxybenzaldehyde and acetone, using sodium hydroxide as a base, produces 1,5-bis(2,5-dimethoxyphenyl)penta-1,4-dien-3-one. orientjchem.org The yield of this curcumin (B1669340) analog is dependent on temperature, with refluxing conditions providing a higher yield (82%) compared to room temperature (56%). orientjchem.org The Henry reaction is a similar base-catalyzed reaction involving a nitroalkane. 2,5-Dimethoxybenzaldehyde reacts with nitroethane in the presence of a primary amine catalyst like ethylenediamine (B42938) to form 1-(2,5-dimethoxyphenyl)-2-nitropropene. reddit.com

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid, malononitrile, ethyl acetoacetate), catalyzed by a weak base like an amine. wikipedia.orgorganicreactions.org The reaction typically proceeds via nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. sigmaaldrich.com The reaction is broadly applicable to a range of substituted benzaldehydes. nih.govresearchgate.net For instance, 2,5-dimethoxybenzaldehyde undergoes a Knoevenagel-type condensation with nitromethane, catalyzed by ammonium (B1175870) acetate (B1210297), to produce 2,5-dimethoxy-β-nitrostyrene with high conversion. google.comchemicalbook.com

| Reaction Type | Aldehyde | Reagent(s) | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Aldol Condensation | 2,5-Dimethoxybenzaldehyde | Acetone | NaOH, Ethanol, Reflux | 1,5-Bis(2,5-dimethoxyphenyl)penta-1,4-dien-3-one | 82% | orientjchem.org |

| Henry Condensation | 2,5-Dimethoxybenzaldehyde | Nitroethane | Ethylenediamine, Acetic Acid, iPrOH, Reflux | 1-(2,5-Dimethoxyphenyl)-2-nitropropene | 60% | reddit.com |

| Knoevenagel-type | 2,5-Dimethoxybenzaldehyde | Nitromethane | Ammonium Acetate, Xylene, 70-80°C | 2,5-Dimethoxy-β-nitrostyrene | >90% (conversion) | google.com |

Schiff Base Formation: Aldehydes react with primary amines to form imines, also known as Schiff bases. This reaction involves nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. Schiff bases derived from substituted aromatic aldehydes are generally stable due to conjugation. The formation of a Schiff base from 4-ethoxybenzaldehyde (B43997) and 2-aminopyridine (B139424) has been reported, with the highest yield (88.2%) achieved under reflux conditions in ethanol. sphinxsai.com

Electrophilic Aromatic Substitution (EAS) on the Aromatic Ring

The benzene ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of three powerful electron-donating alkoxy groups (-OEt, -OMe). youtube.com These groups increase the electron density of the ring, making it more nucleophilic. youtube.com Conversely, the aldehyde group is a deactivating, meta-directing group. youtube.comrsc.org The outcome of an EAS reaction is therefore determined by the cumulative directing effects of these four substituents.

Regioselectivity Induced by Alkoxy Substituents

The regioselectivity of EAS reactions on substituted benzenes is governed by the ability of the substituents to stabilize the charged intermediate (the arenium ion or sigma complex) that forms during the reaction. youtube.comlibretexts.org Electron-donating groups (EDGs) like alkoxy groups are strong activators and ortho-, para-directors because they can stabilize the positive charge of the arenium ion through resonance, particularly when the electrophile adds to the ortho or para positions. youtube.comlibretexts.org Electron-withdrawing groups (EWGs) like the aldehyde group are deactivators and meta-directors because they destabilize the arenium ion, especially when the positive charge is on the carbon adjacent to the group. youtube.comrsc.org

In this compound, the three alkoxy groups strongly favor substitution at their ortho and para positions. The aldehyde group directs incoming electrophiles to the meta positions. The available positions for substitution on the ring are C3 and C6.

Position C3: This position is ortho to the C2-methoxy group, meta to the C4-ethoxy group, meta to the C5-methoxy group, and meta to the C1-aldehyde group.

Position C6: This position is ortho to the C5-methoxy group, meta to the C2-methoxy group, meta to the C4-ethoxy group, and ortho to the C1-aldehyde group.

The powerful activating and ortho-directing effects of the methoxy groups at C2 and C5 are expected to dominate. Therefore, substitution is most likely to occur at positions C3 and C6. Experimental evidence from the nitration of the closely related 2,5-dimethoxybenzaldehyde supports this. Nitration with concentrated nitric acid yields a mixture of 3-nitro-2,5-dimethoxybenzaldehyde and 6-nitro-2,5-dimethoxybenzaldehyde (often reported as 2,5-dimethoxy-4-nitrobenzaldehyde, which is incorrect nomenclature but refers to the same position relative to the methoxy groups). informahealthcare.com One study reported a 79% yield of the 6-nitro isomer and a 10% yield of the 4-nitro isomer, showing a strong preference for substitution at the position ortho to a methoxy group and para to the other. informahealthcare.com

Similarly, bromination of 2,5-dimethoxybenzaldehyde gives a mixture of isomers, with substitution occurring at the positions ortho to the methoxy groups. sciencemadness.org For this compound, the directing effects would lead to a mixture of products, with the exact ratio depending on the specific electrophile and reaction conditions. The powerful ortho-, para-directing ability of the alkoxy groups will be the controlling factor in determining the position of substitution.

Friedel-Crafts Alkylation and Acylation Reactions

The Friedel-Crafts reaction is a fundamental method for the C-C bond formation on aromatic rings. However, the application of Friedel-Crafts alkylation and acylation directly on this compound is not commonly reported in the literature. The presence of the aldehyde group, which is a deactivating group for electrophilic aromatic substitution, makes the aromatic ring less nucleophilic and thus less reactive towards the electrophiles generated in Friedel-Crafts reactions. organic-chemistry.org

Instead, it is more plausible that this compound is synthesized via formylation reactions, which are analogous to Friedel-Crafts acylation, starting from a more activated precursor such as 1-ethoxy-2,5-dimethoxybenzene. Common formylation methods that could be employed include the Gattermann-Koch reaction, the Gattermann reaction, and the Vilsmeier-Haack reaction. organic-chemistry.orgwikipedia.orgthermofisher.comwikipedia.orgijpcbs.comcambridge.orgthieme-connect.de

The Gattermann-Koch reaction utilizes carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst like aluminum chloride to introduce a formyl group onto an activated aromatic ring. wikipedia.orgslideshare.netyoutube.comyoutube.com However, this method is generally not applicable to phenol (B47542) and phenol ether substrates. wikipedia.org A modification, the Gattermann reaction , uses hydrogen cyanide and a Lewis acid, which can be effective for formylating phenolic ethers. wikipedia.orgthermofisher.com The Vilsmeier-Haack reaction employs a substituted formamide (B127407) (like N,N-dimethylformamide) and phosphorus oxychloride to generate a Vilsmeier reagent, which then acts as the electrophile to formylate electron-rich aromatic compounds. organic-chemistry.orgwikipedia.orgijpcbs.comcambridge.org

For instance, the Friedel-Crafts acylation of the related compound 1,4-dimethoxybenzene (B90301) with acetic anhydride (B1165640) has been studied for the synthesis of 2,5-dimethoxyacetophenone. epa.govresearchgate.net This reaction highlights the utility of Friedel-Crafts acylation on activated benzene rings, which is a pathway that could be adapted for the synthesis of precursors to this compound.

Halogenation Reactions

Halogenation of this compound involves the electrophilic substitution of a hydrogen atom on the aromatic ring with a halogen. The regioselectivity of this reaction is primarily directed by the powerful activating and ortho, para-directing effects of the alkoxy groups. The aldehyde group, being a meta-director, has a lesser influence in this highly activated system.

Bromination: The bromination of the closely related 2,5-dimethoxybenzaldehyde has been a subject of study, with the primary product being 4-bromo-2,5-dimethoxybenzaldehyde. This indicates that the bromine atom is directed to the position para to the methoxy group at C2 and ortho to the methoxy group at C5. Given the similar activating nature of the ethoxy group, it is expected that bromination of this compound would yield 6-bromo-4-ethoxy-2,5-dimethoxybenzaldehyde. It has been noted that electrophilic chlorinations are generally less selective than brominations. sciencemadness.org

Iodination: The iodination of 2,5-dimethoxybenzaldehyde has also been reported, suggesting that direct iodination of the 4-ethoxy analog is also a feasible transformation.

The table below summarizes the expected major products of halogenation of this compound based on the reactivity of similar compounds.

| Halogenating Agent | Expected Major Product |

| Bromine (Br₂) | 6-Bromo-4-ethoxy-2,5-dimethoxybenzaldehyde |

| Chlorine (Cl₂) | 6-Chloro-4-ethoxy-2,5-dimethoxybenzaldehyde |

| Iodine (I₂) | 6-Iodo-4-ethoxy-2,5-dimethoxybenzaldehyde |

Nitration and Sulfonation Reactions

Nitration: The nitration of aromatic compounds is a classic example of electrophilic aromatic substitution. In the case of this compound, the directing effects of the three substituents must be considered. The two alkoxy groups are strong activating, ortho, para-directing groups, while the aldehyde is a deactivating, meta-directing group. The powerful activation by the alkoxy groups will dominate the reaction's orientation.

Studies on the nitration of other aromatic aldehydes with alkoxy groups provide insight into the expected outcome. For instance, the nitration of benzaldehyde itself leads primarily to meta-nitrobenzaldehyde. researchgate.net However, in the presence of strong electron-donating groups like alkoxy groups, the substitution pattern is altered. Research on the nitration of aromatic aldehydes containing a difluoromethoxy group has shown that the presence of strong donor alkoxy groups prevents the ipso-substitution of the aldehyde group. nuph.edu.ua This suggests that the aromatic ring will be nitrated at one of the available positions, guided by the alkoxy groups. The most likely position for nitration would be the C6 position, which is ortho to the C5-methoxy group and meta to the aldehyde group, and also activated by the C4-ethoxy and C2-methoxy groups.

Sulfonation: Sulfonation of aromatic rings is typically achieved using fuming sulfuric acid. uomustansiriyah.edu.iq This reaction is reversible, with desulfonation favored in hot, dilute aqueous acid. uomustansiriyah.edu.iq There is a lack of specific literature on the sulfonation of this compound. However, based on the principles of electrophilic aromatic substitution, the sulfonic acid group would be expected to substitute at the most nucleophilic position on the ring, which, similar to nitration, is likely to be the C6 position due to the directing influence of the alkoxy groups.

Mechanistic Investigations of Key Reactions

Detailed mechanistic studies specifically on the reactions of this compound are scarce in the published literature. However, the general mechanisms of the key reactions discussed above are well-established, and inferences can be drawn about the specific case of this compound.

Kinetic Studies and Rate Law Determination

Kinetic studies are crucial for elucidating reaction mechanisms and determining the rate-determining step. For electrophilic aromatic substitution reactions, the rate of reaction is influenced by the nature of the electrophile and the electronic properties of the aromatic substrate.

A kinetic modeling study on the nitration of benzaldehyde has been conducted, which helped to elucidate the mechanism of formation of the different isomers. researchgate.netresearchgate.net Such studies for this compound would be valuable to quantify the activating effects of the ethoxy and methoxy groups in the presence of the deactivating aldehyde group. The rate law for these reactions would likely be second order, first order in the aromatic substrate and first order in the electrophile, which is typical for many electrophilic aromatic substitutions.

Isotope Effect Studies for Rate-Determining Step Analysis

Kinetic isotope effects (KIEs) are a powerful tool for probing the rate-determining step of a reaction. princeton.edu In electrophilic aromatic substitution, the cleavage of the C-H bond at the site of substitution is typically not the rate-determining step. The rate-determining step is usually the formation of the sigma complex (arenium ion). youtube.comyoutube.com This is evidenced by the lack of a significant primary kinetic isotope effect when the hydrogen atom being replaced is substituted with deuterium (B1214612) (i.e., kH/kD ≈ 1).

However, in some cases, such as sulfonation which is reversible, a significant KIE can be observed, indicating that the C-H bond breaking step has become at least partially rate-limiting. youtube.com Isotope effect studies on reactions of this compound would be expected to show no significant KIE for reactions like halogenation and nitration, confirming that the formation of the arenium ion is the slow step.

Structure-Reactivity Relationships (SRR)

Structure-reactivity relationships (SRR) correlate the chemical structure of a molecule with its reactivity. In the context of this compound, the key structural features influencing its reactivity in electrophilic aromatic substitution are the electron-donating resonance effects of the alkoxy groups and the electron-withdrawing inductive and resonance effects of the aldehyde group. nih.govmsu.edulibretexts.org

The alkoxy groups significantly increase the electron density of the benzene ring, making it more susceptible to attack by electrophiles. This activation is strongest at the positions ortho and para to the alkoxy groups. The aldehyde group, on the other hand, deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position.

In a polysubstituted benzene ring like this compound, the directing effects of the substituents can be either cooperative or antagonistic. msu.edu In this case, the strong activating and ortho, para-directing effects of the two alkoxy groups will overwhelmingly dictate the position of further substitution, leading to reaction at the C6 position. Theoretical calculations of properties like electrostatic potential at the nuclei can be used to predict the regioselectivity of electrophilic aromatic substitution. researchgate.net

The following table summarizes the directing effects of the substituents on this compound.

| Substituent | Position | Electronic Effect | Directing Influence |

| -CHO | 1 | -I, -M (Deactivating) | meta |

| -OCH₃ | 2 | +M > -I (Activating) | ortho, para |

| -OCH₂CH₃ | 4 | +M > -I (Activating) | ortho, para |

| -OCH₃ | 5 | +M > -I (Activating) | ortho, para |

Derivatization Strategies and Analogue Synthesis

Information on specific derivatization strategies and the synthesis of analogues starting from this compound is not available in the reviewed scientific literature.

Computational and Theoretical Chemistry Studies of 4 Ethoxy 2,5 Dimethoxybenzaldehyde

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Properties

Quantum chemical calculations, especially those employing Density Functional Theory (DFT), are fundamental to modern chemical research. DFT methods provide a balance between accuracy and computational cost, making them ideal for studying medium-sized organic molecules. These calculations can predict a wide range of properties, from molecular geometry to spectroscopic signatures.

The first step in most computational studies is to determine the most stable three-dimensional structure of a molecule, a process known as geometry optimization. For substituted benzaldehydes, a key structural feature is the orientation of the aldehyde group relative to the benzene (B151609) ring and its substituents. Theoretical calculations on the analogous 2,5-dimethoxybenzaldehyde (B135726) have shown that the molecule can exist in different isomeric forms, such as exo and endo isomers. mdpi.com

In a comprehensive study, the geometry of 2,5-dimethoxybenzaldehyde was optimized using the B3LYP functional with a 6-311++G(d,p) basis set. mdpi.com The calculations revealed that the exo-isomer is the kinetically preferred form. The optimized bond lengths and angles from such calculations generally show excellent agreement with experimental data obtained from X-ray diffraction, validating the computational model. mdpi.comscielo.br For 4-ethoxy-2,5-dimethoxybenzaldehyde, similar conformational possibilities would exist, revolving around the orientation of the ethoxy and aldehyde groups.

Table 1: Representative Calculated vs. Experimental Structural Parameters for 2,5-dimethoxybenzaldehyde This table illustrates the typical agreement between calculated (DFT/B3LYP) and experimental (X-ray Diffraction) data for a closely related compound, suggesting the accuracy of theoretical predictions.

| Parameter | Calculated (Å/°) | Experimental (Å/°) |

| C-C (ring) | 1.38 - 1.41 | 1.37 - 1.40 |

| C=O | 1.22 | 1.21 |

| C-O (methoxy) | 1.36 - 1.37 | 1.36 - 1.37 |

| C-C-O (angle) | 115 - 125 | 115 - 125 |

| O-C-H (aldehyde) | 120.5 | 120.1 |

| Source: Adapted from studies on 2,5-dimethoxybenzaldehyde. mdpi.com |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive.

For 2,5-dimethoxybenzaldehyde, DFT calculations have determined the energies of the HOMO and LUMO. mdpi.com The HOMO is typically localized on the electron-rich aromatic ring and the oxygen atoms of the methoxy (B1213986) groups, while the LUMO is concentrated on the aldehyde group, which is electron-withdrawing. The calculated HOMO-LUMO gap for the exo-isomer of 2,5-dimethoxybenzaldehyde is approximately 4.5 eV. mdpi.com Similar electronic distributions and energy gaps would be expected for this compound, with minor variations due to the presence of the ethyl group.

Table 2: Calculated Frontier Molecular Orbital Energies for 2,5-dimethoxybenzaldehyde

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.7 |

| HOMO-LUMO Gap | 4.5 |

| Source: Data from DFT calculations on 2,5-dimethoxybenzaldehyde. mdpi.com |

A significant advantage of quantum chemical calculations is the ability to predict spectroscopic data. These theoretical spectra can be compared with experimental results to confirm the structure of a compound or to interpret complex spectral features.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. Theoretical ¹H and ¹³C NMR spectra for 2,5-dimethoxybenzaldehyde have been calculated and show good correlation with experimental spectra, aiding in the assignment of each peak to specific protons and carbon atoms in the molecule. mdpi.com

IR Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. These calculations can help in assigning the absorption bands observed in experimental IR spectra to specific vibrational modes, such as the characteristic C=O stretch of the aldehyde group or the C-O stretches of the ether linkages. For 2,5-dimethoxybenzaldehyde, the calculated vibrational frequencies are in good agreement with the experimental FT-IR spectrum. mdpi.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and, consequently, UV-Vis absorption spectra. Calculations for 2,5-dimethoxybenzaldehyde predict absorption maxima that align with experimental data, corresponding to π→π* and n→π* transitions within the molecule. mdpi.com

Conformational Analysis and Potential Energy Surfaces

Substituted benzaldehydes can adopt various conformations due to the rotation of the aldehyde and alkoxy groups. Conformational analysis involves mapping the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. Studies on ortho-substituted benzaldehydes indicate that the relative orientation of the substituents significantly influences the molecule's stability and properties. tandfonline.comias.ac.in For this compound, the rotation around the C-O bonds of the ethoxy and methoxy groups, as well as the C-C bond connecting the aldehyde group to the ring, would define its conformational landscape. Computational modeling can determine the relative energies of these conformers, indicating which are most likely to be present at a given temperature.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms. rsc.org By modeling the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, crucially, the transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's kinetics.

Molecular Dynamics (MD) Simulations for Chemical Interactions and Stability

Molecular dynamics simulations provide a way to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can model the movements and interactions of a molecule over time, offering insights into its stability and its interactions with other molecules, such as solvents or biological macromolecules.

MD simulations are particularly useful for understanding how a molecule like this compound might behave in a complex environment. For example, simulations could model its interaction with the active site of an enzyme or its partitioning between different solvent phases. Studies on other benzaldehyde (B42025) derivatives have used MD simulations to investigate their binding to proteins, providing a dynamic picture of the intermolecular forces at play. nih.gov Such simulations could be invaluable in fields like drug design or materials science where the dynamic behavior of a molecule is critical.

Theoretical Analysis of Chemical Reactivity and Selectivity

Theoretical studies on substituted benzaldehydes typically employ DFT calculations to understand their reactivity. tandfonline.com This analysis involves several key components that would be applicable to this compound, should such research be undertaken.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a significant indicator of molecular stability; a smaller gap suggests higher reactivity. mdpi.com For related molecules like 4-Ethoxy-3-methoxybenzaldehyde (B93258), the HOMO is typically distributed over the entire molecule, while the LUMO is concentrated on the benzaldehyde ring, indicating that this part of the molecule is the most likely site for nucleophilic attack. tandfonline.com

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com In substituted benzaldehydes, the oxygen atom of the carbonyl group typically shows the most negative potential (red/yellow), making it a prime site for electrophilic attack. Conversely, the hydrogen atom of the aldehyde group and the aromatic protons often exhibit positive potential (blue), marking them as sites for nucleophilic interaction. tandfonline.commdpi.com

Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and global softness (S) are calculated from the HOMO and LUMO energies. These descriptors provide quantitative measures of a molecule's stability and reactivity. A molecule with high hardness is generally less reactive, while a molecule with high softness is more reactive.

While specific values cannot be provided for this compound, the table below shows representative data calculated for the similar compound 4-hydroxybenzaldehyde , illustrating the typical outputs of such a theoretical analysis. mdpi.com

| Parameter | Description | Representative Value (4-hydroxybenzaldehyde) |

| HOMO Energy | Energy of the highest occupied molecular orbital | -0.245 a.u. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -0.076 a.u. |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 0.169 a.u. |

| Hardness (η) | Resistance to change in electron distribution | 0.084 a.u. |

| Softness (S) | Reciprocal of hardness, indicates reactivity | 11.90 a.u. |

| Electronegativity (χ) | Power of an atom to attract electrons | 0.160 a.u. |

Table 1: Example of calculated global reactivity descriptors for a related benzaldehyde derivative. mdpi.com Data for this compound is not available.

Non-Linear Optical (NLO) Properties

The investigation of NLO properties is a significant area of materials science, with applications in telecommunications and optical computing. Computational methods are essential for predicting the NLO response of molecules.

The key parameter for NLO activity is the first-order hyperpolarizability (β). tandfonline.com A high β value suggests a strong NLO response. Calculations for substituted benzaldehydes often show that the presence of both electron-donating (like ethoxy and methoxy groups) and electron-withdrawing (like the aldehyde group) moieties connected by a π-conjugated system can lead to enhanced NLO properties. This is due to the increased intramolecular charge transfer upon excitation.

For the related compound 4-Ethoxy-3-methoxybenzaldehyde, theoretical calculations have determined its first-order hyperpolarizability to be significantly higher than that of the standard reference material, urea, suggesting its potential as an NLO material. tandfonline.com The dipole moment (μ) and polarizability (α) are also calculated to provide a complete picture of the molecule's response to an external electric field.

A hypothetical data table for NLO properties, based on studies of similar compounds, would look as follows:

| Parameter | Description | Representative Value (4-Ethoxy-3-methoxybenzaldehyde) |

| Dipole Moment (μ) | Measure of molecular polarity | 4.01 Debye |

| Polarizability (α) | Measure of the distortion of electron cloud by an electric field | -0.16 x 10⁻²³ esu |

| First Hyperpolarizability (β) | Measure of the second-order NLO response | 2.65 x 10⁻³⁰ esu |

Table 2: Example of calculated NLO properties for a related benzaldehyde derivative. tandfonline.com Data for this compound is not available.

Analytical Methodologies for 4 Ethoxy 2,5 Dimethoxybenzaldehyde in Chemical Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone of analytical chemistry for separating individual components from a mixture. For 4-Ethoxy-2,5-dimethoxybenzaldehyde, various chromatographic methods are utilized to isolate the compound and evaluate its purity, which is critical for its use in subsequent synthetic steps.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and purity assessment of substituted benzaldehydes. In the analysis of compounds structurally similar to this compound, such as its precursors and derivatives, HPLC is used to determine the presence of impurities, including isomeric byproducts. For instance, the analysis of brominated dimethoxybenzaldehydes has successfully used HPLC to confirm that the product contained less than 1% of undesired isomers. mdma.ch

Typically, reversed-phase HPLC is employed, utilizing a nonpolar stationary phase like a C18 column. psu.edu The separation is achieved by passing a pressurized liquid solvent (mobile phase) through the column. For related phenethylamine (B48288) compounds, which are synthesized from benzaldehyde (B42025) precursors, acidic mobile phases have been shown to be effective. psu.edu The detector, often a UV-Vis spectrophotometer, measures the absorbance of the eluting compounds, allowing for quantification and purity determination based on the peak area. The precision of these methods is demonstrated by the successful development of calibration curves for quantifying related phenethylamines over a wide concentration range (e.g., 0.5 to 100 µg/ml). maps.org

Table 1: Representative HPLC Conditions for Analysis of Related Compounds

| Parameter | Condition | Analyte Type | Source |

|---|---|---|---|

| Stationary Phase | C18 | Substituted Phenethylamines | psu.edu |

| Mobile Phase | Acidic (pH 3) Acetonitrile/Water | Substituted Phenethylamines | psu.edu |

| Detection | UV Spectrophotometry | Substituted Benzaldehydes | mdma.ch |

| Purpose | Purity Assessment (Isomeric) | 2-Bromo-4,5-dimethoxybenzaldehyde | mdma.ch |

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. In this technique, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. researchgate.net The separated components then enter a mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.

For phenethylamine-type compounds and their precursors, GC-MS analysis often involves derivatization, for example, with trifluoroacetyl (TFA), to improve chromatographic properties and produce characteristic mass spectra. maps.org A significant consideration during the GC-MS analysis of related compounds is the potential for on-column reactions. For example, mixtures of substituted phenethylamines and their precursor nitroethenes can result in the formation of imines, which are condensation products of the amine and a substituted benzaldehyde generated from the nitroethene in the hot GC injector port. psu.edu This highlights the importance of careful method development and data interpretation.

Table 2: Common Fragment Ions in GC-MS Analysis of Related Structures

| Compound Type | Key Fragment Ions (m/z) | Notes | Source |

|---|---|---|---|

| Substituted Phenethylamines (TFA derivatives) | Varies by structure | Derivatization aids analysis. | maps.org |

| Imine (on-column product) | 121, 151, 178, 376, 407 | Product of amine + benzaldehyde condensation. | psu.edu |

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used technique for monitoring the progress of chemical reactions and for preliminary purity assessment. nih.gov The method involves spotting the sample onto a plate coated with a thin layer of adsorbent, such as silica (B1680970) gel, and developing the plate in a sealed chamber with a suitable solvent system (eluent). maps.org

For compounds related to this compound, TLC is invaluable. For example, in the synthesis of 2-bromo-4,5-dimethoxybenzaldehyde, TLC with a hexane/ethyl acetate (B1210297) (6:4) solvent system was used to identify the product, which had an Rf value of 0.55. mdma.ch In broader studies of phenethylamine analogues, various solvent systems have been tested to achieve separation. maps.org Visualization of the separated spots is typically achieved under UV light (254 nm), and specific spray reagents can be used to enhance detection. maps.org While effective for quick checks, some solvent systems may cause "tailing" of spots, and complete separation of closely related analogues can be challenging. maps.org

Table 3: TLC Systems for Analysis of Related Phenethylamine Analogues

| Solvent System | Composition | Plate Type | Visualization | Source |

|---|---|---|---|---|

| Hexane/Ethyl Acetate | 6:4 | Silica Gel | Not specified | mdma.ch |

| Chloroform (B151607)/Methanol | 9:1 | Silica Gel 60 F254 | UV (254 nm), Fluorescamine | maps.org |

| Ethyl Acetate/Methanol/Ammonia Water | 85:10:5 | Silica Gel 60 F254 | UV (254 nm), Fluorescamine | maps.org |

| n-Hexane/Ethyl Acetate/Acetic Acid | 5:4:1 | Silica Gel 60 F254 | UV (254 nm), Fluorescamine | maps.org |

Spectrophotometric Quantification Methods in Non-Biological Matrices

UV-Visible spectrophotometry is a straightforward and accessible method for quantifying compounds that absorb light in the UV or visible range. The aldehyde functional group in this compound, conjugated with the benzene (B151609) ring, gives it a distinct UV absorbance profile that can be used for quantification according to the Beer-Lambert law.

While direct spectrophotometry is feasible, its accuracy can be hampered by spectral overlap from other components in a sample matrix. nih.gov For instance, both the starting material (e.g., a benzaldehyde) and the product (e.g., a benzoin) in a reaction can have considerable absorption at the same wavelength, necessitating a correction. nih.govresearchgate.net

To enhance selectivity, difference spectrophotometry can be employed. This technique measures the difference in absorbance between two identical sample solutions, where one has been treated with a reagent that selectively alters the spectrum of the target analyte. A classic example is the use of sodium bisulphite, which forms an adduct with benzaldehyde, causing a spectral shift. The resulting difference in absorbance at a specific wavelength (e.g., 248 nm for benzaldehyde) is directly proportional to the concentration of the aldehyde, effectively eliminating interference from non-aldehyde components. nih.gov

Table 4: UV Absorption Data for Related Aldehydes

| Compound | Wavelength (λmax) | Methodology | Source |

|---|---|---|---|

| Benzaldehyde | 250 nm | Direct Spectrophotometry | nih.gov |

| Benzaldehyde | 248 nm | Difference Spectrophotometry (with NaHSO₃) | nih.gov |

| Furaldehyde | 277 nm | Direct Spectrophotometry | nih.gov |

Advanced Hyphenated Techniques (e.g., LC-MS, LC-NMR)

For unequivocal identification and structural elucidation, especially in complex mixtures or for novel compounds, advanced hyphenated techniques are indispensable. These methods couple the powerful separation capabilities of liquid chromatography with the detailed informational output of spectroscopic detectors.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines HPLC separation with MS detection. This technique is invaluable for analyzing reaction products and impurities. maps.org High-resolution mass spectrometry, such as Quadrupole Time-of-Flight (QTOF), provides highly accurate mass measurements, allowing for the determination of elemental formulas for the parent ion and its fragments. nih.gov This level of detail is crucial for identifying unknown byproducts or confirming the structure of the target molecule by analyzing its specific fragmentation patterns. nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) represents a pinnacle in analytical technology for structure elucidation. By coupling an HPLC system directly to an NMR spectrometer, it becomes possible to obtain high-quality NMR spectra (e.g., ¹H NMR) of individual components in a mixture as they elute from the chromatography column, without the need for prior isolation. nih.gov The further integration of a mass spectrometer into this setup (LC-NMR-MS) creates an exceptionally powerful tool, providing UV, NMR, and mass spectra for each separated component simultaneously. nih.gov This allows for the complete and unambiguous structural characterization of compounds like this compound and its derivatives directly from reaction mixtures.

Applications and Chemical Utility of 4 Ethoxy 2,5 Dimethoxybenzaldehyde As a Synthetic Intermediate

Role in the Synthesis of Complex Organic Molecules

While specific examples detailing the total synthesis of complex natural products using 4-ethoxy-2,5-dimethoxybenzaldehyde are not prevalent in the literature, its structural analog, 2,5-dimethoxybenzaldehyde (B135726), is a well-known precursor in the synthesis of various psychoactive phenethylamine (B48288) derivatives. Compounds such as 2C-H, 2C-B, and 2C-I are synthesized from 2,5-dimethoxybenzaldehyde. It can be inferred that this compound would similarly serve as a key starting material for the corresponding 4-ethoxy-substituted phenethylamines, which are also a class of complex bioactive molecules. The synthesis of 2,5-Dimethoxy-4-ethoxyamphetamine (MEM), a psychedelic drug of the phenethylamine and DOx families, underscores the role of related benzaldehyde (B42025) derivatives in accessing complex psychoactive compounds.

The general synthetic utility of substituted benzaldehydes in constructing complex molecules is well-established. They participate in various carbon-carbon bond-forming reactions, which are fundamental to the assembly of intricate molecular frameworks found in natural products and pharmaceuticals.

Precursor for Other Aromatic Aldehydes and Derivatives

The reactivity of this compound allows it to be a precursor for a variety of other aromatic aldehydes and their derivatives. The aldehyde group can undergo a range of chemical transformations, while the electron-rich aromatic ring is susceptible to electrophilic substitution, further expanding its synthetic utility.

The aldehyde functional group can be oxidized to a carboxylic acid or reduced to an alcohol. It can also participate in condensation reactions with amines to form Schiff bases (imines), and with activated methylene (B1212753) compounds in reactions like the Knoevenagel and aldol (B89426) condensations. For instance, the related 2,5-dimethoxybenzaldehyde readily undergoes aldol condensation with acetone.

Furthermore, the aromatic ring can undergo reactions such as halogenation. The electron-donating nature of the methoxy (B1213986) and ethoxy groups activates the ring, directing incoming electrophiles to specific positions. This allows for the introduction of additional functional groups, thereby creating a diverse array of substituted aromatic compounds.

Table 1: Potential Transformations of this compound

| Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|

| Oxidation | KMnO4, CrO3 | Aromatic Carboxylic Acid |

| Reduction | NaBH4, LiAlH4 | Benzyl (B1604629) Alcohol |

| Schiff Base Formation | Primary Amine (R-NH2) | Imine |

| Aldol Condensation | Ketone/Aldehyde, Base | β-Hydroxy Carbonyl or α,β-Unsaturated Carbonyl |

Potential in Material Science and Polymer Chemistry

Substituted benzaldehydes are utilized in the field of material science and polymer chemistry. While specific applications of this compound are not widely documented, the general class of benzaldehyde derivatives is employed in the synthesis and modification of polymers.

Benzaldehyde and its derivatives can be used in the following ways:

Monomers in Polymerization: They can act as comonomers in polymerization reactions. For example, substituted benzaldehydes have been copolymerized with phthalaldehyde to create functional polymers.

Functionalization of Polymers: The aldehyde group provides a reactive handle for immobilizing molecules onto polymer backbones. For instance, benzaldehyde derivatives have been attached to amine-terminated polymers to create materials with specific properties, such as antimicrobial activity.

Synthesis of Thermosetting Resins: Benzaldehyde derivatives can be used in the synthesis of thermosetting resins like polybenzoxazines, which are known for their high thermal stability and mechanical properties.

The presence of the ethoxy and methoxy groups on this compound could potentially influence the properties of resulting polymers, such as their solubility, thermal stability, and optical characteristics. This suggests a potential for its use in the development of novel functional materials.

Use as a Building Block for Dyes and Pigments (Chemical Synthesis Focus)

Aromatic aldehydes are important precursors in the synthesis of various dyes and pigments. The synthesis of azo dyes, a major class of synthetic colorants, often involves the coupling of a diazonium salt with an electron-rich aromatic compound. While direct evidence of this compound's use in large-scale dye production is limited, its chemical structure makes it a suitable candidate for such applications.

The general process for creating an azo dye involves two main steps:

Diazotization: An aromatic amine is treated with a nitrous acid source (e.g., sodium nitrite and HCl) to form a diazonium salt.

Azo Coupling: The diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound like a phenol (B47542) or an aniline derivative.

Although this compound is not a primary amine and thus would not undergo diazotization itself, it could potentially act as a coupling component due to its activated aromatic ring. More commonly, the aldehyde group can be used to synthesize more complex coupling components or to modify the final dye molecule. For example, the aldehyde could be condensed with other molecules to create larger conjugated systems, which are characteristic of many dyes. The closely related 2,5-dimethoxybenzaldehyde has been noted as an intermediate for textile dyes.

General Utility in Advanced Organic Synthesis Research

This compound serves as a versatile synthon in advanced organic synthesis research. Its utility stems from the presence of multiple functional groups that can be selectively manipulated to build molecular complexity. The aldehyde offers a site for nucleophilic attack and condensation reactions, while the substituted aromatic ring provides a platform for electrophilic substitution and cross-coupling reactions.

Researchers in medicinal chemistry and drug discovery may utilize this compound as a starting point for the synthesis of novel bioactive molecules. The specific substitution pattern of the aromatic ring can be a key feature for interaction with biological targets. In the broader field of organic methodology, it can be used as a model substrate to explore new synthetic reactions and strategies. The interplay of the different functional groups allows for the investigation of regioselectivity and chemoselectivity in various chemical transformations.

Future Research Directions and Unexplored Avenues for 4 Ethoxy 2,5 Dimethoxybenzaldehyde

Development of Novel and More Efficient Synthetic Routes

Currently, dedicated research into the synthesis of 4-Ethoxy-2,5-dimethoxybenzaldehyde is not widely available in published literature. However, the synthetic pathways for structurally similar compounds, such as 2,5-dimethoxybenzaldehyde (B135726), provide a strong foundation for developing novel and efficient routes.

Future research could focus on adapting established methods. For instance, the synthesis of 2,5-dimethoxybenzaldehyde often starts from 4-methoxyphenol (B1676288), which undergoes a Reimer-Tiemann formylation followed by methylation. cqu.edu.cnscribd.com An analogous approach for this compound would likely involve a multi-step process starting from a precursor like 1-ethoxy-4-methoxybenzene.

Key areas for development include:

Phase-Transfer Catalysis: The use of phase-transfer catalysts, such as polyethylene (B3416737) glycol (PEG), has been shown to improve yields in the Reimer-Tiemann reaction for related compounds. cqu.edu.cn Investigating these catalysts for the formylation of ethoxy- and methoxy-substituted benzenes could lead to a more efficient synthesis.

Green Chemistry Approaches: A patented green synthesis method for 2,5-dimethoxybenzaldehyde uses a cobalt catalyst with oxygen or air as the oxidant to facilitate the reaction between 1,4-dimethoxybenzene (B90301) and formaldehyde. patsnap.com This avoids the generation of acidic gases and uses an inexpensive metal catalyst. patsnap.com Exploring a similar cobalt-catalyzed formylation could provide an environmentally benign and industrially scalable route.

One-Pot Syntheses: Developing a one-pot procedure that combines formylation and etherification steps would significantly improve efficiency by reducing the number of intermediate purification steps, saving time and resources.

| Potential Synthetic Approach | Key Reagents/Catalysts | Rationale for Exploration |

| Modified Reimer-Tiemann | 1-ethoxy-4-methoxybenzene, Chloroform (B151607), NaOH, PEG | Improved yield and reaction conditions through phase-transfer catalysis. cqu.edu.cn |

| Cobalt-Catalyzed Formylation | 1-ethoxy-4-methoxybenzene, Formaldehyde, Cobalt salt, Air/O₂ | Environmentally friendly ("green") method using an inexpensive catalyst and oxidant. patsnap.com |

| Grignard-based Formylation | Bromo-1-ethoxy-4-methoxybenzene, Mg, N-Formylmorpholine | High-yielding formylation method for aryl Grignard reagents. |

Exploration of Underutilized Reactivity Profiles and New Transformations

The reactivity of this compound is largely undocumented. Future studies should aim to characterize its chemical behavior, which is dictated by the aldehyde group and the electron-rich, tri-substituted aromatic ring. The three alkoxy groups (one ethoxy, two methoxy) are strong activating groups, directing electrophilic aromatic substitution to the remaining open position on the ring.

Potential areas of investigation include:

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and Friedel-Crafts acylation could be explored. The bromination of the related 2,5-dimethoxybenzaldehyde, for example, yields the 4-bromo derivative. mdma.ch Understanding the regioselectivity of such reactions on the 4-ethoxy analogue is a fundamental step.

Condensation Reactions: The aldehyde functionality is a gateway to numerous transformations. Exploring its reactivity in Henry reactions (with nitroalkanes), Wittig reactions (with phosphorus ylides), and reductive aminations can lead to a diverse library of new compounds. mdma.chsciencemadness.org

Oxidation and Reduction: The selective oxidation of the aldehyde to a carboxylic acid or its reduction to an alcohol would provide access to different classes of derivatives. Modified Clemmensen reduction conditions could potentially reduce the aldehyde to a methyl group, yielding 1-ethoxy-2,5-dimethoxy-4-methylbenzene. sciencemadness.org

Advanced Computational Modeling for Precise Property Prediction and Reaction Mechanism Elucidation

Computational chemistry offers powerful tools for predicting molecular properties and understanding reaction mechanisms without the need for extensive laboratory work. While no specific computational studies on this compound exist, research on similar molecules demonstrates the potential of these methods.

A study combining inelastic neutron scattering (INS) spectroscopy with periodic Density Functional Theory (DFT) calculations was successfully used to assess the structure and dynamics of 4-ethoxybenzaldehyde (B43997) in its solid state. nih.govresearchgate.net In that work, since an experimental crystal structure was unavailable, a theoretical structure was proposed and optimized, which showed excellent agreement with experimental spectroscopic data. nih.gov

Future computational work on this compound could involve:

Structural and Spectroscopic Prediction: Applying periodic DFT calculations to predict its solid-state crystal structure, vibrational frequencies (IR, Raman, INS), and other spectroscopic properties like NMR chemical shifts.

Reaction Mechanism Elucidation: Modeling the transition states and energy profiles of potential reactions, such as electrophilic substitution or condensation reactions, to predict product outcomes and optimize reaction conditions.

Molecular Property Prediction: Calculating electronic properties like molecular electrostatic potential to predict sites of reactivity and intermolecular interactions.

The table below summarizes the approach used for the related 4-ethoxybenzaldehyde, which could serve as a template for future studies on this compound.

| Computational Method | Application in a Study of 4-Ethoxybenzaldehyde | Potential for this compound |

| Periodic DFT Calculations | Optimization of a proposed crystal structure (with both fixed and relaxed cells). nih.gov | Prediction of the most stable crystal packing and unit cell dimensions. |

| Vibrational Analysis | Simulation of the INS spectrum to assign vibrational modes with high confidence. nih.govresearchgate.net | Accurate prediction of vibrational spectra (IR, Raman, INS) to aid in experimental characterization. |

| Torsional Potential Analysis | Derivation of potential energy barriers for methyl group rotation from experimental frequencies. nih.gov | Elucidation of the conformational flexibility of the ethoxy and methoxy (B1213986) groups. |

Integration into Emerging Chemical Technologies (e.g., Flow Chemistry, Microfluidics for Synthesis)

The synthesis of this compound has not yet been reported using emerging technologies like flow chemistry or microfluidics. These technologies offer significant advantages over traditional batch synthesis, including enhanced safety, better process control, and easier scalability.

Future research should explore the adaptation of potential synthetic routes to continuous flow systems.

Improved Heat and Mass Transfer: Many formylation and etherification reactions are exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control, preventing the formation of byproducts that can occur from localized hot spots in batch reactors.

Enhanced Safety: The use of hazardous reagents, such as strong acids or oxidizers, can be managed more safely in a flow system where only small volumes are reacting at any given time.

Automation and Optimization: Flow chemistry setups can be automated to rapidly screen and optimize reaction conditions (e.g., temperature, residence time, reagent stoichiometry), accelerating the development of an efficient synthesis.

Environmental Chemical Fate and Degradation Studies (Non-Biological)